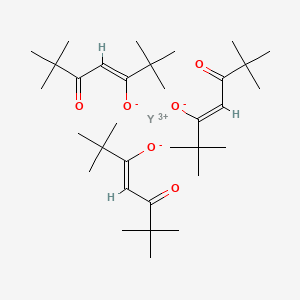
Yttrium(III)-DPM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yttrium(III)-DPM, also known as Yttrium(III) dipivaloylmethanate, is a coordination compound where yttrium is bonded to dipivaloylmethane ligands. Yttrium is a rare-earth element with the symbol Y and atomic number 39. It is known for its applications in various fields, including electronics, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Yttrium(III)-DPM can be synthesized through various methods, including:
Sol-Gel Method: This involves the hydrolysis and polycondensation of metal alkoxides in the presence of dipivaloylmethane.
Chemical Vapor Deposition (CVD): This method involves the reaction of yttrium chloride with dipivaloylmethane in a vapor phase.
Solid-State Reactions: Yttrium oxide is reacted with dipivaloylmethane at high temperatures to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical vapor deposition or sol-gel methods due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Yttrium(III)-DPM undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form yttrium oxide.
Reduction: It can be reduced to form lower oxidation state yttrium compounds.
Substitution: Ligands in this compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or reducing agents like lithium aluminum hydride.
Substitution: Various ligands such as phosphines or amines in the presence of a suitable solvent.
Major Products
Oxidation: Yttrium oxide (Y₂O₃)
Reduction: Lower oxidation state yttrium compounds
Substitution: New coordination compounds with substituted ligands
Scientific Research Applications
Yttrium(III)-DPM has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of yttrium-containing materials and catalysts.
Biology: Employed in the development of imaging agents for medical diagnostics.
Medicine: Utilized in radiotherapy for cancer treatment due to its radioactive isotopes.
Industry: Applied in the production of high-performance materials, such as superconductors and phosphors for display technologies.
Mechanism of Action
The mechanism by which Yttrium(III)-DPM exerts its effects involves its ability to form stable complexes with various ligands. These complexes can interact with biological molecules, facilitating imaging or therapeutic effects. The molecular targets and pathways involved depend on the specific application, such as targeting cancer cells in radiotherapy or enhancing contrast in imaging.
Comparison with Similar Compounds
Similar Compounds
- Yttrium(III) chloride (YCl₃)
- Yttrium(III) nitrate (Y(NO₃)₃)
- Yttrium(III) oxide (Y₂O₃)
Uniqueness
Yttrium(III)-DPM is unique due to its specific coordination with dipivaloylmethane ligands, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring stable and specific yttrium complexes, such as in advanced materials and medical imaging.
Properties
IUPAC Name |
(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;yttrium(3+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Y/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRRRPCEDUWEHL-LWTKGLMZSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Y+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Y+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57O6Y |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

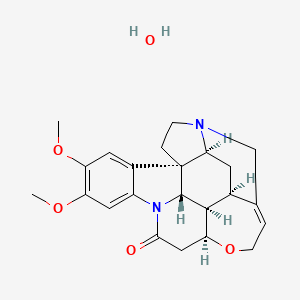
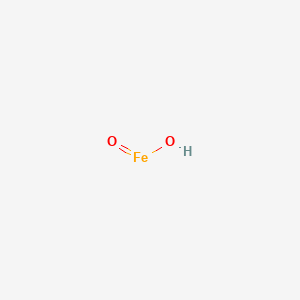
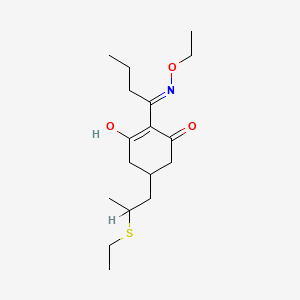
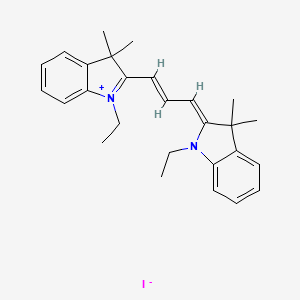

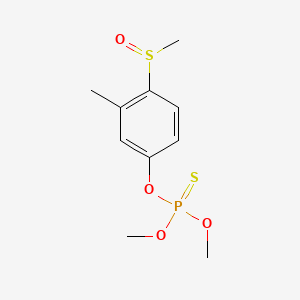
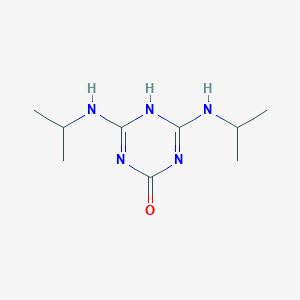
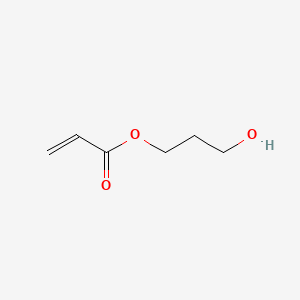
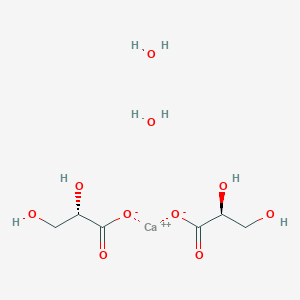

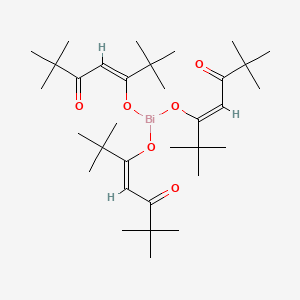
![2-[(1S,2S,3R,4S,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid](/img/structure/B7800468.png)

